molecular formula C12H10F3N3O B12074582 5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine

5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine

Cat. No.: B12074582
M. Wt: 269.22 g/mol
InChI Key: PDDHETQJLAZQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine is a compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which are attributed to the presence of the trifluoromethyl group and the pyridine moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the biological activity and physical properties of the compound .

Preparation Methods

Chemical Reactions Analysis

5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the development of new drugs. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making 5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine a valuable compound in drug discovery . In industry, it is used in the development of agrochemicals and other functional materials .

Mechanism of Action

The mechanism of action of 5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its target proteins, leading to increased biological activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine is unique due to the presence of both the trifluoromethoxy group and the pyridine moiety. Similar compounds include other trifluoromethylpyridines, such as 2,3-dichloro-5-(trifluoromethyl)pyridine and 3,5-dichloro-2,4,6-trifluoropyridine . These compounds share similar physicochemical properties but differ in their specific applications and biological activities. The unique combination of the trifluoromethoxy group and the pyridine moiety in this compound makes it particularly valuable in certain applications, such as drug discovery and agrochemical development .

Properties

Molecular Formula

C12H10F3N3O

Molecular Weight

269.22 g/mol

IUPAC Name

5-[3-(trifluoromethoxy)phenyl]pyridine-3,4-diamine

InChI

InChI=1S/C12H10F3N3O/c13-12(14,15)19-8-3-1-2-7(4-8)9-5-18-6-10(16)11(9)17/h1-6H,16H2,(H2,17,18)

InChI Key

PDDHETQJLAZQDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=CC(=C2N)N

Origin of Product

United States

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